molecular formula C₁₂H₁₆O₈ B1144656 3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate CAS No. 72599-57-6

3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate

Cat. No.: B1144656
CAS No.: 72599-57-6
M. Wt: 288.25
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Description

3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate is a chemical compound known for its role in glycosylated protein biosynthesis. It is an artificial hexose monosaccharide analogue frequently employed as a structure-building block for various antibiotic compounds such as streptomycin and kanamycin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate typically involves the acetylation of 3-deoxy-D-arabino-hexonic acid δ-lactone. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. This may include continuous flow processes and the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted lactones .

Scientific Research Applications

3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Plays a role in the study of glycan biosynthesis and glycosylated proteins.

    Medicine: Employed in the development of antibiotics like streptomycin and kanamycin.

    Industry: Utilized in the production of various biochemical compounds.

Mechanism of Action

The mechanism of action of 3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate involves its incorporation into glycosylated proteins. It acts as a substrate in enzymatic reactions that facilitate the biosynthesis of glycan structures. The molecular targets include enzymes involved in glycosylation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Deoxy-lyxo-hexonic acid, 1,4-lactone
  • 3-Deoxy-xylo-hexonic acid, 1,4-lactone
  • 3-Deoxy-ribo-hexonic acid lactone

Uniqueness

3-​Deoxy-​D-​arabino-​hexonic Acid δ-​Lactone 2,​4,​6-​Triacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of glycosylated proteins and antibiotics .

Properties

CAS No.

72599-57-6

Molecular Formula

C₁₂H₁₆O₈

Molecular Weight

288.25

Origin of Product

United States

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